molecular formula C14H7F3N2O2S B2923311 3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid CAS No. 478080-12-5

3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B2923311
CAS No.: 478080-12-5
M. Wt: 324.28
InChI Key: KJEHNVDRRPVEOU-UHFFFAOYSA-N
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Description

“3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is a chemical compound . It’s part of a broader class of compounds known as thieno[2,3-b]pyridines . These compounds have been studied for their potential applications in various fields, including cancer therapy .


Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been extensively studied . A common method involves the reaction between 1,3 di-ketone and thiocyanoacetamide . In addition, a hydrogen-bonded pyridine-thieno[3,2-b]thiophene-pyridine type building block TTPY has been synthesized for π-conjugated polymers .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H4F3NO2S . The single-crystal X-ray diffraction analysis revealed that resonance-assisted hydrogen bonds (RAHBs) formed in the building block .


Chemical Reactions Analysis

The chemical reactions involving thieno[2,3-b]pyridines are diverse and complex . For instance, they can be used to synthesize π-conjugated polymers .

Scientific Research Applications

Chemical Synthesis and Library Generation
A diverse library of fused pyridine carboxylic acids, including thieno[2,3-b]pyridines, has been developed through the Combes-type reaction of acyl pyruvates with electron-rich amino heterocycles. This method facilitates the generation of a wide range of compounds, showcasing the versatility of thieno[2,3-b]pyridine derivatives in chemical synthesis. These compounds have been shown to undergo standard combinatorial transformations such as amide coupling and esterification, underscoring their potential in medicinal chemistry and drug discovery (Volochnyuk et al., 2010).

Trifluoromethyl Group Introduction
The strategic synthesis of trifluoromethyl-substituted pyridine and quinoline carboxylic acids, including methods for introducing the trifluoromethyl group, highlights the chemical versatility of these compounds. These methodologies pave the way for creating novel compounds with potential applications in material science and pharmaceuticals (Cottet et al., 2003).

Metalation and Functionalization
Research on the selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines demonstrates the compounds' reactivity and the possibility of introducing various functional groups at specific positions. This selective reactivity is crucial for designing compounds with targeted properties for use in chemical synthesis and drug design (Schlosser & Marull, 2003).

Structural Analysis and Molecular Architecture
The crystal structure analysis of related compounds provides insights into their molecular architecture, showing how the trifluoromethyl group and the carboxylic acid functionality influence the compound's overall structure. This information is essential for understanding the molecular basis of their reactivity and potential interactions in biological systems (Pinheiro et al., 2012).

Coordination Chemistry and Metal Complexes
Studies on the reactivity of pyridine carboxylic acids toward Zn(II) salts under various conditions showcase the role of these compounds in forming coordination polymers and metal complexes. Such complexes have applications in catalysis, material science, and as potential therapeutic agents (Ghosh et al., 2004).

Mechanism of Action

While the specific mechanism of action of “3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” is not mentioned in the search results, related compounds have been found to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Future Directions

The future directions for research on “3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid” and related compounds could involve further exploration of their potential applications in cancer therapy , as well as their use in the synthesis of π-conjugated polymers .

Properties

IUPAC Name

3-pyridin-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-5-9-11(19-6-7)10(12(22-9)13(20)21)8-3-1-2-4-18-8/h1-6H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEHNVDRRPVEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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